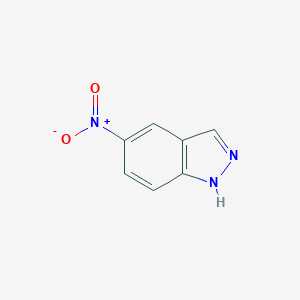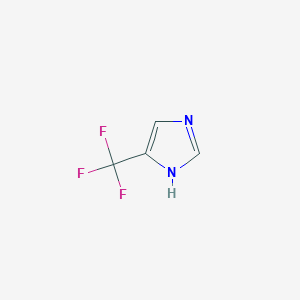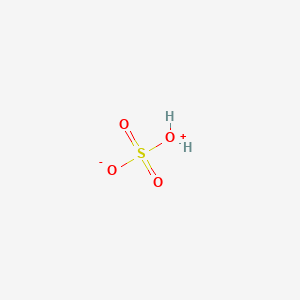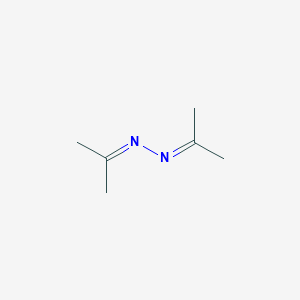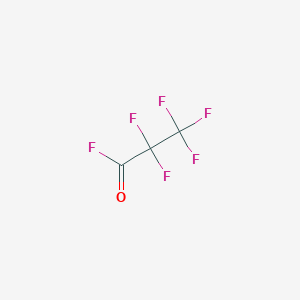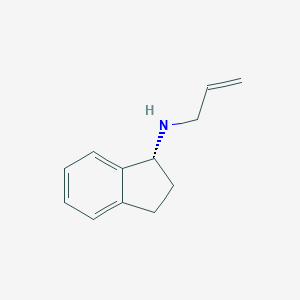
(1r)-N-(Prop-2-En-1-Yl)-2,3-Dihydro-1h-Inden-1-Amine
Vue d'ensemble
Description
(1R)-N-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine, commonly known as 1R, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has shown promise in treating various conditions such as depression, anxiety, and addiction.
Applications De Recherche Scientifique
Asymmetric Synthesis for HPV Treatment
A significant application of compounds structurally related to (1r)-N-(Prop-2-En-1-Yl)-2,3-Dihydro-1h-Inden-1-Amine is in the field of medicinal chemistry, particularly in the treatment of human papillomavirus (HPV) infections. Boggs et al. (2007) describe an efficient asymmetric synthesis of a compound with potential for HPV treatment. The synthesis process involves asymmetric reductive amination and is characterized by high selectivity and yield, illustrating the compound's relevance in pharmaceutical research (Boggs et al., 2007).
Spectroscopic Analysis for Novel Psychoactive Substances
Chapman (2017) reports on the 1H NMR spectra of various psychoactive substances, including derivatives similar to the compound . These spectroscopic studies are crucial in forensic and harm-reduction contexts, aiding in the identification of novel psychoactive substances (Chapman, 2017).
Vibrational and Spectroscopic Studies
The compound's properties have been extensively studied through spectroscopic methods. Muthu and Ramachandran (2014) conducted Fourier transform infrared (FT-IR) and FT-Raman spectroscopy on a similar molecule. Their research provides detailed insights into the fundamental vibrational modes and thermodynamic functions of these molecules, which are essential for understanding their chemical behavior and potential applications (Muthu & Ramachandran, 2014).
Synthesis for Benzazepines and Isoquinolines
Panayides et al. (2007) explored the synthesis of benzazepines and isoquinolines using an isomerization-ring-closing metathesis approach. This methodology, involving compounds related to (1r)-N-(Prop-2-En-1-Yl)-2,3-Dihydro-1h-Inden-1-Amine, showcases the compound's utility in organic synthesis and potential pharmaceutical applications (Panayides et al., 2007).
Catalytic Activity in Ylide Formation
Zotto et al. (2000) investigated the catalytic activity of a complex involving a structurally similar compound in generating nitrogen ylides from diazo carbonyls. This research highlights the compound's role in facilitating chemical reactions crucial in synthetic organic chemistry (Zotto et al., 2000).
Ligand Design for Dopamine Receptors
Claudi et al. (1996) synthesized enantiomeric pairs of derivatives of the compound, which demonstrated significant affinity for dopamine D1 and D2 receptors. This study is particularly relevant in the context of developing new therapeutic agents targeting the central nervous system (Claudi et al., 1996).
Enantiodifferentiation in NMR Spectroscopy
Recchimurzo et al. (2020) utilized thiourea derivatives of related compounds as chiral solvating agents for enantiodiscrimination in NMR spectroscopy. This application is vital for analyzing the stereochemistry of various chemical compounds (Recchimurzo et al., 2020).
Antihypertensive Drug Development
Drapak et al. (2019) explored the potential of related compounds as antihypertensive and cardiotropic drugs, indicating the compound's relevance in developing new treatments for cardiovascular diseases (Drapak et al., 2019).
Propriétés
IUPAC Name |
(1R)-N-prop-2-enyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h2-6,12-13H,1,7-9H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAZWTZFMPXUKS-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN[C@@H]1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r)-N-(Prop-2-En-1-Yl)-2,3-Dihydro-1h-Inden-1-Amine | |
CAS RN |
1166392-42-2 | |
| Record name | (1R)-N-allylindan-1-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2Y8C4QL9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



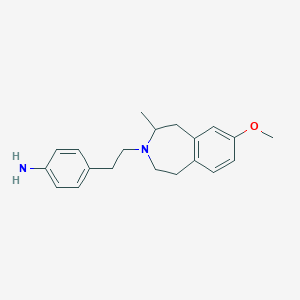
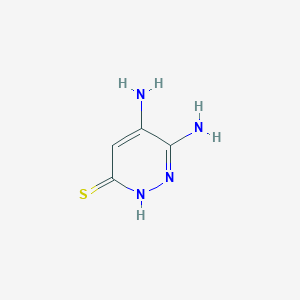
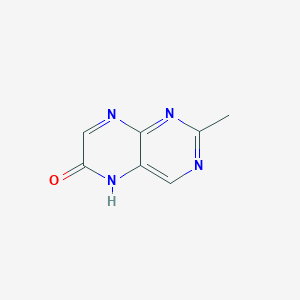

![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)


![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)
![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)
